2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid
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Overview
Description
2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is a synthetic organic compound belonging to the quinolone family
Mechanism of Action
Target of Action
Similar compounds such as fluoroquinolones are known to target bacterial dna-gyrase . This enzyme is essential for bacterial DNA replication, making it a popular target for antibacterial drugs .
Mode of Action
Fluoroquinolones, which share a similar structure, work by inhibiting bacterial dna-gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacteria cannot replicate, leading to their death .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound would affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .
Result of Action
If it acts similarly to fluoroquinolones, it would lead to the death of bacteria by inhibiting their dna replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-2-methylquinoline.
Oxidation: The methyl group is oxidized to form the corresponding carboxylic acid.
Cyclization: The quinoline ring is formed through cyclization reactions involving appropriate reagents and conditions.
Acetylation: The final step involves the acetylation of the quinoline derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial properties and interactions with biological targets.
Medicine: Explored for its potential use in developing new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone with similar antibacterial properties.
Norfloxacin: Another fluoroquinolone used to treat bacterial infections.
Ofloxacin: A fluoroquinolone with a broad spectrum of activity against various bacteria.
Uniqueness
2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is unique due to its specific structural modifications, which may confer distinct biological activities and improved pharmacokinetic properties compared to other fluoroquinolones.
Properties
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXCGAJMSYIFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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